molecular formula C20H18FN5O B11655917 N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-4-fluorobenzamide

N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino](phenylamino)methylidene]-4-fluorobenzamide

Cat. No.: B11655917
M. Wt: 363.4 g/mol
InChI Key: MDBUMFDUFJMGCB-UHFFFAOYSA-N
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Description

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with aniline to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or protective effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.

    2-amino-4,6-dimethylpyrimidine: Used as a building block in organic synthesis and as a pesticide.

Uniqueness

N-(Z)-[(4,6-dimethylpyrimidin-2-yl)aminomethylidene]-4-fluorobenzamide stands out due to its unique combination of a pyrimidine ring and a fluorobenzamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]-4-fluorobenzamide

InChI

InChI=1S/C20H18FN5O/c1-13-12-14(2)23-19(22-13)26-20(24-17-6-4-3-5-7-17)25-18(27)15-8-10-16(21)11-9-15/h3-12H,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

MDBUMFDUFJMGCB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F)C

Origin of Product

United States

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